4-(Azetidin-1-ylsulfonyl)phenylboronic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid is C9H12BNO4S. Its molecular weight is 241.08 g/mol. The InChI key is IOGLONDWRZETTA-UHFFFAOYSA-N.Chemical Reactions Analysis
4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid include a molecular weight of 241.07 g/mol . The InChI key is IOGLONDWRZETTA-UHFFFAOYSA-N.Scientific Research Applications
Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles (NPs), including those functionalized with 4-(Azetidin-1-ylsulfonyl)phenylboronic acid, are emerging as potential antiviral therapeutics. These NPs, also known as "borono-lectins," have shown promising results as viral entry inhibitors, particularly against the Hepatitis C virus (HCV). The modification of NPs with boronic acid derivatives enables targeted interference with the viral entry process, presenting a novel therapeutic strategy. Additionally, these modified NPs have demonstrated lower cellular toxicities compared to other NP formulations, highlighting their potential for safer antiviral treatments (Khanal et al., 2013).
Chemical Synthesis
4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes. The resulting bicyclic beta-lactams represent a novel class of compounds with potential applications in medicinal chemistry and drug development (Barrett et al., 2000).
Tubulin-Targeting Antitumor Agents
The exploration of 3-phenoxy-1,4-diarylazetidin-2-ones, structurally related to 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives, has led to the discovery of potent antiproliferative compounds targeting tubulin. These compounds have demonstrated significant activity in disrupting the microtubular structure in cancer cells, causing G2/M arrest and apoptosis. Such findings underscore the potential of azetidinone derivatives in the development of new antitumor agents (Greene et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[4-(azetidin-1-ylsulfonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)8-2-4-9(5-3-8)16(14,15)11-6-1-7-11/h2-5,12-13H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGLONDWRZETTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661207 | |
Record name | [4-(Azetidine-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-1-ylsulfonyl)phenylboronic acid | |
CAS RN |
871329-68-9 | |
Record name | B-[4-(1-Azetidinylsulfonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871329-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Azetidine-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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